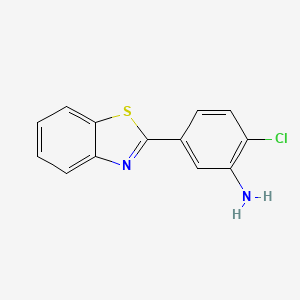

5-Benzothiazol-2-yl-2-chloro-phenylamine

Übersicht

Beschreibung

5-Benzothiazol-2-yl-2-chloro-phenylamine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities.

Biochemische Analyse

Biochemical Properties

5-Benzothiazol-2-yl-2-chloro-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition is significant in the context of developing treatments for hyperpigmentation disorders. Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their function and impacting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, this compound affects gene expression, altering the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, its interaction with tyrosinase involves binding to the enzyme’s active site, preventing substrate access and subsequent melanin production . Additionally, this compound can modulate enzyme activity through allosteric interactions, leading to changes in cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over time, with no significant loss of activity observed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic effects can be observed, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux, altering the levels of key metabolites involved in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and reach intracellular targets.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis in cancer cells. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

The synthesis of 5-Benzothiazol-2-yl-2-chloro-phenylamine typically involves the reaction of 2-aminobenzenethiol with 2-chlorobenzoyl chloride under acidic conditions. This reaction forms the benzothiazole ring through cyclization . Industrial production methods often employ similar synthetic routes but may include optimizations such as microwave irradiation or the use of catalysts to enhance yield and reduce reaction time .

Analyse Chemischer Reaktionen

5-Benzothiazol-2-yl-2-chloro-phenylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitro group to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Wissenschaftliche Forschungsanwendungen

5-Benzothiazol-2-yl-2-chloro-phenylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and fungal infections.

Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 5-Benzothiazol-2-yl-2-chloro-phenylamine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of enzymes critical for bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Benzothiazol-2-yl-2-chloro-phenylamine include other benzothiazole derivatives such as:

2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

5-Chloro-2-mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.

2-Phenylbenzothiazole: Exhibits significant anticancer activity.

This compound stands out due to its unique combination of a benzothiazole ring and a chloro-substituted phenyl group, which enhances its biological activity and makes it a versatile compound in various fields of research .

Biologische Aktivität

5-Benzothiazol-2-yl-2-chloro-phenylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in cancer therapy and antimicrobial research.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₉ClN₂S and a molecular weight of approximately 260.75 g/mol. The compound features a benzothiazole moiety, characterized by a fused benzene and thiazole ring, along with a chlorine atom and an amine group that enhance its biological activity.

Enzyme Interactions

One of the key biochemical roles of this compound is its interaction with various enzymes. Notably, it has been shown to inhibit tyrosinase , an enzyme critical for melanin synthesis, which suggests potential applications in skin whitening products and treatments for hyperpigmentation. Additionally, its ability to interfere with bacterial enzyme functions positions it as a candidate for antimicrobial applications.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In studies involving pancreatic cancer and paraganglioma cell lines, derivatives containing the benzothiazole nucleus demonstrated significant antiproliferative activity at low micromolar concentrations . For instance, a related compound (4l) showed enhanced effects when combined with gemcitabine, indicating potential for synergistic therapeutic strategies .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It binds to the active sites of specific enzymes, such as tyrosinase, effectively blocking their activity.

- Induction of Apoptosis : In cancer cells, it triggers apoptosis through activation of signaling pathways that lead to cell death. This has been demonstrated in studies where it inhibited both AKT and ERK signaling pathways in various cancer cell lines .

- Antimicrobial Action : The compound demonstrates antimicrobial properties by inhibiting critical enzymes involved in bacterial cell wall synthesis, contributing to its effectiveness against bacterial infections .

Antiproliferative Efficacy

A study synthesized a library of benzothiazole derivatives, including this compound. These compounds were tested for their antiproliferative effects on different cancer models. The findings revealed that certain derivatives significantly reduced cell viability in cancer cells compared to controls .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, various benzothiazole derivatives were assessed for their efficacy against bacterial strains. The results indicated that some compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.23 mg/mL . This highlights the potential application of these compounds in treating infections caused by resistant bacteria.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAMJXBKRGJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352198 | |

| Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292644-34-9 | |

| Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.